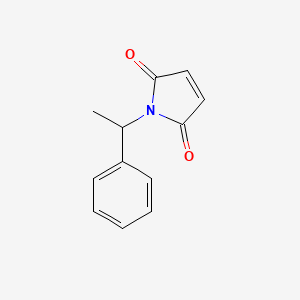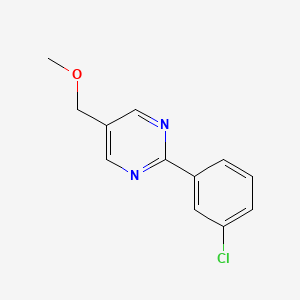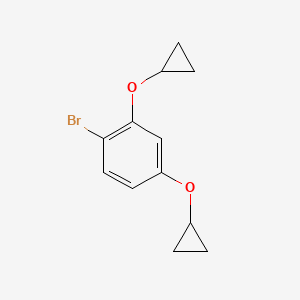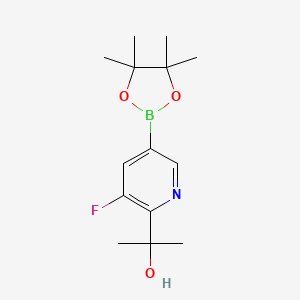![molecular formula C10H11NO5 B13883471 2-(4-Methoxy-3-nitro-phenyl)-[1,3]dioxolane](/img/structure/B13883471.png)
2-(4-Methoxy-3-nitro-phenyl)-[1,3]dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxy-3-nitrophenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring attached to a methoxy-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxy-3-nitrophenyl)-1,3-dioxolane typically involves the reaction of 4-methoxy-3-nitrobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or benzene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-methoxy-3-nitrophenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products:
Reduction: 2-(4-amino-3-nitrophenyl)-1,3-dioxolane.
Substitution: 2-(4-alkoxy-3-nitrophenyl)-1,3-dioxolane.
Oxidation: 2-(4-hydroxy-3-nitrophenyl)-1,3-dioxolane.
Aplicaciones Científicas De Investigación
2-(4-methoxy-3-nitrophenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-methoxy-3-nitrophenyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dioxolane ring provides structural stability and influences the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
- 2-(4-methoxy-3-nitrophenyl)acetic acid.
- 4-methoxy-3-nitroacetophenone.
- 2-(3-nitrophenyl)-1,3-dioxolane .
Comparison:
2-(4-methoxy-3-nitrophenyl)acetic acid: Similar in structure but contains an acetic acid group instead of a dioxolane ring. It is more acidic and has different reactivity.
4-methoxy-3-nitroacetophenone: Contains a ketone group instead of a dioxolane ring. It is more reactive towards nucleophiles.
2-(3-nitrophenyl)-1,3-dioxolane: Similar dioxolane ring but different positioning of the nitro group, leading to variations in chemical reactivity and biological activity.
This article provides a comprehensive overview of 2-(4-methoxy-3-nitrophenyl)-1,3-dioxolane, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H11NO5 |
|---|---|
Peso molecular |
225.20 g/mol |
Nombre IUPAC |
2-(4-methoxy-3-nitrophenyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H11NO5/c1-14-9-3-2-7(6-8(9)11(12)13)10-15-4-5-16-10/h2-3,6,10H,4-5H2,1H3 |
Clave InChI |
NOQOQTKQARWXNV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2OCCO2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carbonyl chloride](/img/structure/B13883389.png)
![[2-(3-Chlorophenyl)pyrimidin-5-yl]methanol](/img/structure/B13883397.png)
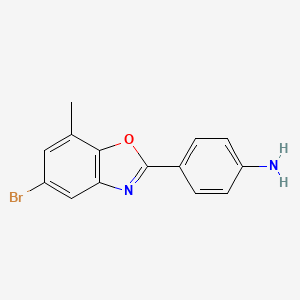
![4-[6-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one](/img/structure/B13883427.png)
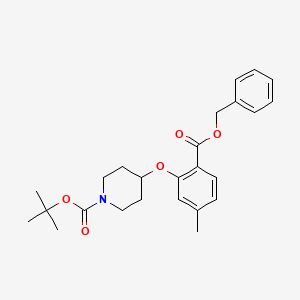
![Tert-butyl 4-(4-methylpiperazin-1-yl)-2-[(2,2,2-trifluoroacetyl)-[4-(trifluoromethyl)cyclohexyl]amino]benzoate](/img/structure/B13883436.png)
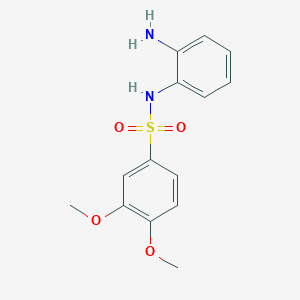

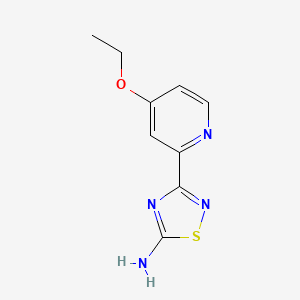
![2-[(4-Methoxyphenyl)methyl]-5-methylthiophen-3-ol](/img/structure/B13883460.png)
